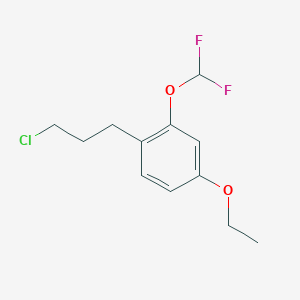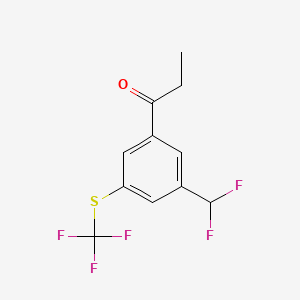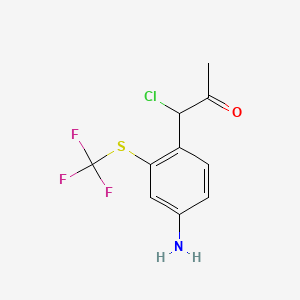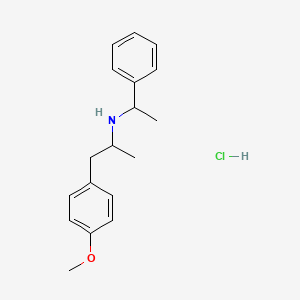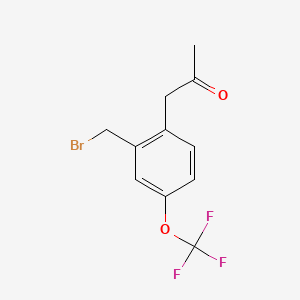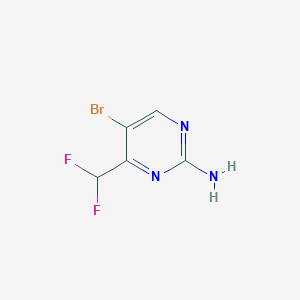
5-Bromo-4-(difluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(difluoromethyl)pyrimidin-2-amine: is a fluorinated pyrimidine derivative with the molecular formula C5H4BrF2N3 and a molecular weight of 224.01 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine typically involves the bromination of a pyrimidine precursor followed by the introduction of the difluoromethyl group. One common method includes:
Bromination: Starting with a pyrimidine derivative, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for fungicides and herbicides .
Mechanism of Action
The mechanism of action of 5-Bromo-4-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. In agricultural applications, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in target organisms. This mode of action is different from other commercial fungicides, making it effective against resistant strains .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
- 5-Bromo-4-(dimethoxymethyl)pyrimidin-2-amine
- 4-(Difluoromethyl)pyrimidin-2-amine
Uniqueness
5-Bromo-4-(difluoromethyl)pyrimidin-2-amine is unique due to the presence of both bromine and difluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in similar compounds. These properties make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H4BrF2N3 |
|---|---|
Molecular Weight |
224.01 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C5H4BrF2N3/c6-2-1-10-5(9)11-3(2)4(7)8/h1,4H,(H2,9,10,11) |
InChI Key |
DHNXBUUDVODKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


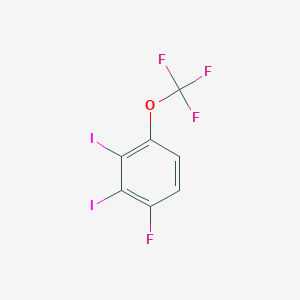
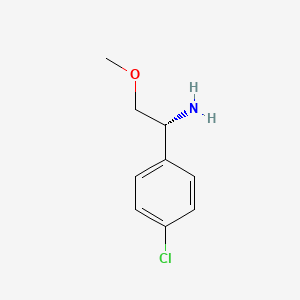
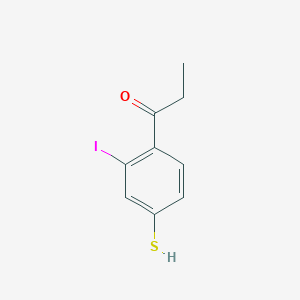
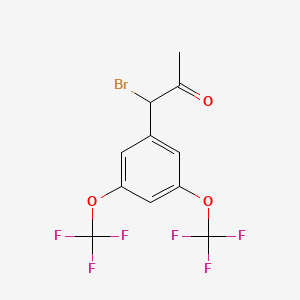
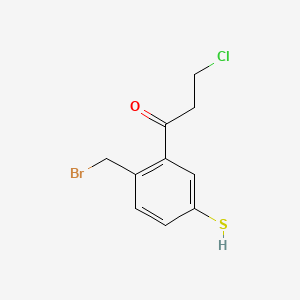

![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)
